Home > Products > Screening Compounds P93529 > Human parainfluenza virus type 3 fusion
Human parainfluenza virus type 3 fusion -

Human parainfluenza virus type 3 fusion

Catalog Number: EVT-13873141
CAS Number:
Molecular Formula: C183H294N54O59
Molecular Weight: 4195 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Structural Biology of HPIV3 Fusion Machinery

Architecture of the HN-F Glycoprotein Complex

Prefusion Conformational States of F Protein

The prefusion state of HPIV3 F glycoprotein represents a metastable conformation essential for membrane fusion initiation. Cryo-electron tomography (cryo-ET) studies reveal that uncleaved F0 precursors form trimers with distinct head, neck, and stalk regions, stabilized by the receptor-binding glycoprotein HN prior to receptor engagement [1] [10]. This prefusion conformation sequesters the hydrophobic fusion peptide within a central cavity, preventing premature fusion activation. Recent structural analyses of antibody-escape variants demonstrate that mutations (e.g., A194T or L234F in F) reduce prefusion stability by disrupting HN-F interactions, leading to spontaneous conformational shifts toward the postfusion state [6]. The HN glycoprotein acts as a clamp through its dimer interface, with its globular head domain positioned atop the F trimer apex. This "capping" mechanism stabilizes the prefusion conformation by restraining F’s structural dynamics until receptor binding occurs [6] [10].

Quaternary Interactions Between HN Dimers and F Trimers

The functional unit of HPIV3 fusion machinery consists of tetrameric HN (a dimer of dimers) and trimeric F, forming a hexameric complex (3 HN : 1 F) on viral surfaces [1] [7]. Cryo-ET reconstructions show that one globular head of the HN dimer interacts directly with the apex of the F trimer via a conserved loop in the HN stalk domain. This interaction is mediated by specific residues in HN’s helical stalk (e.g., H552), which undergoes conformational shifts upon receptor binding [6]. Mutations at the HN dimer interface (e.g., H552Q) enhance HN-F association and increase fusion triggering efficiency, confirming the stalk’s role in F activation [6] [9]. The spatial arrangement positions HN’s receptor-binding site ~10 nm from F’s fusion peptide, ensuring coordinated action during viral entry [1] [10].

Table 1: Key Structural Motifs in HPIV3 HN-F Complex

ComponentStructural FeatureFunctional RoleConsequence of Disruption
HN dimerStalk domain (4-helix bundle)F triggering & prefusion stabilizationPremature F activation; reduced fusion
HN globular headReceptor-binding site (β-propeller)Sialic acid recognition & F activation signalAbrogated viral attachment
F trimer apexDI domain (residues 190–200)HN interaction interfaceAntibody escape (e.g., A194T mutation)
F central helixDIII domain (residues 230–240)Structural stability & refolding efficiencyReduced thermal stability (L234F mutant)

Critical Structural Motifs in F Protein

Heptad Repeat Domains (HRN/HRC) and Six-Helix Bundle Formation

The F protein refolding process is driven by interactions between N-terminal heptad repeat (HRN) and C-terminal heptad repeat (HRC) domains. During fusion, HRN helices extend to insert the fusion peptide into the host membrane, forming a transient prehairpin intermediate. Subsequent collapse of HRC domains onto HRN trimers generates a thermodynamically stable six-helix bundle (6HB), forcing viral and cellular membranes into proximity [3] [7]. Crystal structures of postfusion 6HB (e.g., PDB 6NRO) reveal that HRC-derived peptides (e.g., VIQKI) bind HRN with high affinity, blocking native zippering [5] [9]. VIQKI’s dual inhibition of HPIV3 and RSV hinges on conformational plasticity: Its N-terminal segment adopts extended or helical conformations when bound to HPIV3 HRN or RSV HRN, respectively, enabling cross-viral activity [3] [7]. Structure-guided optimization (e.g., I456F substitution) enhances hydrophobic packing with HRN cores, increasing 6HB stability and antiviral potency [3] [9].

Table 2: Performance of Engineered HRC Peptide Inhibitors

PeptideHPIV3 IC₅₀ (μM)RSV IC₅₀ (μM)6HB Tm with HPIV3 HRN (°C)6HB Tm with RSV HRN (°C)
HPIV3 HRC0.8>5088.664.3
VIQKI0.31.088.664.3
VIQKI-I456F0.20.0984.9 (ΔTm=-3.7)70.0 (ΔTm=+5.7)
VIQKI-I454F/I456F0.10.0585.1 (ΔTm=-3.5)72.8 (ΔTm=+8.5)

DI–DII Linker Dynamics and Fusion Regulation

The DI–DII linker (residues 210–220) connects the central helix (DI) to the hydrophobic fusion peptide (DII), acting as a conformational switch during F activation [10]. In prefusion F, this loop remains buried, maintaining the fusion peptide in its protected position. Upon HN triggering, tension generated by HRN extension propagates through the linker, facilitating fusion peptide extrusion. Antibody-binding studies demonstrate that mutations in adjacent regions (e.g., L234F in DIII) alter linker flexibility and destabilize prefusion F, even without direct epitope contact [6]. Cryo-ET of antibody-escape variants shows uncapped F trimers with exposed apexes, correlating with accelerated prehairpin formation [6] [10]. This highlights the allosteric communication between DIII stability and DI–DII dynamics: DIII mutations >15 Å from the linker perturb its conformational flexibility, enabling premature fusion peptide release [6] [10].

Properties

Product Name

Human parainfluenza virus type 3 fusion

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-6-aminohexanoyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C183H294N54O59

Molecular Weight

4195 g/mol

InChI

InChI=1S/C183H294N54O59/c1-19-89(12)143(177(292)202-79-135(248)206-120(70-132(189)245)165(280)223-118(67-96-76-200-101-40-26-24-38-99(96)101)164(279)218-114(148(192)263)69-98-78-197-85-203-98)234-175(290)129(83-241)232-169(284)124(74-141(259)260)226-163(278)117(66-88(10)11)219-153(268)106(45-31-35-61-187)208-156(271)109(48-53-131(188)244)214-167(282)122(72-134(191)247)225-173(288)127(81-239)230-155(270)107(46-36-62-198-182(193)194)209-152(267)108(47-37-63-199-183(195)196)216-179(294)145(91(14)21-3)235-170(285)119(68-97-77-201-102-41-27-25-39-100(97)102)222-158(273)111(50-55-137(251)252)212-151(266)105(44-30-34-60-186)211-172(287)126(80-238)231-160(275)112(51-56-138(253)254)213-157(272)110(49-54-136(249)250)215-161(276)115(64-86(6)7)221-168(283)123(73-140(257)258)227-174(289)128(82-240)229-154(269)104(43-29-33-59-185)207-149(264)94(17)204-150(265)103(42-28-32-58-184)210-166(281)121(71-133(190)246)224-162(277)116(65-87(8)9)220-159(274)113(52-57-139(255)256)217-180(295)146(92(15)22-4)237-176(291)130(84-242)233-181(296)147(93(16)23-5)236-171(286)125(75-142(261)262)228-178(293)144(90(13)20-2)205-95(18)243/h24-27,38-41,76-78,85-94,103-130,143-147,200-201,238-242H,19-23,28-37,42-75,79-84,184-187H2,1-18H3,(H2,188,244)(H2,189,245)(H2,190,246)(H2,191,247)(H2,192,263)(H,197,203)(H,202,292)(H,204,265)(H,205,243)(H,206,248)(H,207,264)(H,208,271)(H,209,267)(H,210,281)(H,211,287)(H,212,266)(H,213,272)(H,214,282)(H,215,276)(H,216,294)(H,217,295)(H,218,279)(H,219,268)(H,220,274)(H,221,283)(H,222,273)(H,223,280)(H,224,277)(H,225,288)(H,226,278)(H,227,289)(H,228,293)(H,229,269)(H,230,270)(H,231,275)(H,232,284)(H,233,296)(H,234,290)(H,235,285)(H,236,286)(H,237,291)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H4,193,194,198)(H4,195,196,199)/t89-,90-,91-,92-,93-,94-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,143-,144-,145-,146-,147-/m0/s1

InChI Key

QKVINXTXHJFIDX-CKKCYRGRSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC=N5)C(=O)N)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.